Enantiomeric Purity and Biological Recognition: (R)- vs. (S)-2-(oxetan-2-yl)ethanol
The (R)-enantiomer (target compound) and its (S)-counterpart are expected to exhibit differential recognition by chiral biological systems, a principle fundamental to drug action [1]. While direct comparative biological data for this specific oxetane alcohol is not available in the public domain, the well-established impact of chirality on pharmacology provides strong class-level inference [1]. For example, the enantiomers of the related compound oxiracetam display distinct pharmacokinetic and pharmacodynamic profiles, a phenomenon observed across multiple drug classes [2].
| Evidence Dimension | Enantiomeric purity and biological activity |
|---|---|
| Target Compound Data | 2-[(2R)-oxetan-2-yl]ethan-1-ol (single enantiomer, >97% purity) |
| Comparator Or Baseline | 2-[(2S)-oxetan-2-yl]ethan-1-ol (single enantiomer) / racemic mixture |
| Quantified Difference | Not applicable; enantiomer-specific data is unavailable. |
| Conditions | Chiral recognition by biological targets (enzymes, receptors) |
Why This Matters
Procurement of the correct, defined enantiomer is essential for any project aimed at developing a chiral active pharmaceutical ingredient or exploring structure-activity relationships in a stereospecific context.
- [1] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760–770. View Source
- [2] Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768. View Source
